
N-(4-aminocyclohexyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-aminocyclohexyl)butanamide: is an organic compound with the molecular formula C₁₀H₂₀N₂O It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)butanamide typically involves the reaction of 4-aminocyclohexylamine with butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the compound by precisely controlling reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-aminocyclohexyl)butanamide undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of acid or base, it can hydrolyze to produce butanoic acid and 4-aminocyclohexylamine.
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed:
Hydrolysis: Butanoic acid and 4-aminocyclohexylamine.
Oxidation: N-oxide derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-aminocyclohexyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly in inflammation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-aminocyclohexyl)butanamide involves its interaction with specific molecular targets. It is known to modulate the expression of inflammatory cytokines such as IL-1β and IL-6 by interfering with their mRNA expression . This modulation occurs through pathways involving pathogen-recognition receptors and other immune response elements.
Comparación Con Compuestos Similares
Butyramide: Shares the butanamide backbone but lacks the cyclohexyl and amino groups.
Acetamide: A simpler amide with a shorter carbon chain.
Benzamide: Contains a benzene ring instead of a cyclohexyl group.
Uniqueness: N-(4-aminocyclohexyl)butanamide is unique due to its cyclohexyl ring and amino group, which confer specific chemical and biological properties. These structural features make it more versatile in various reactions and applications compared to simpler amides like butyramide and acetamide .
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
N-(4-aminocyclohexyl)butanamide |
InChI |
InChI=1S/C10H20N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h8-9H,2-7,11H2,1H3,(H,12,13) |
Clave InChI |
QPIHTUVWZFCQCM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


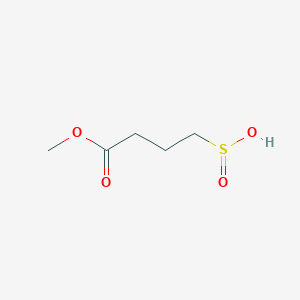
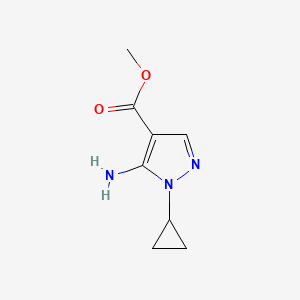


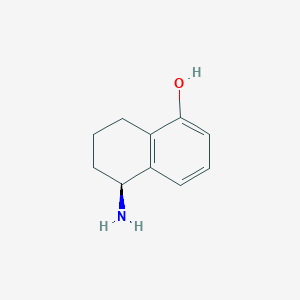
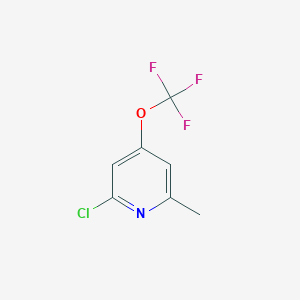
![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)

![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)
![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)

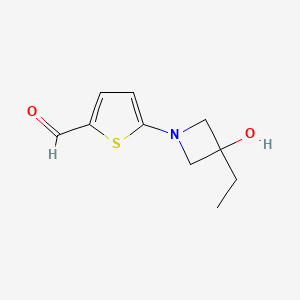
![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)
